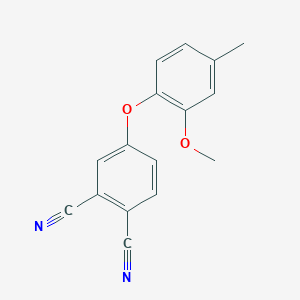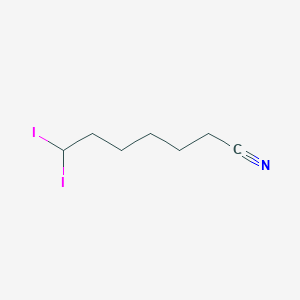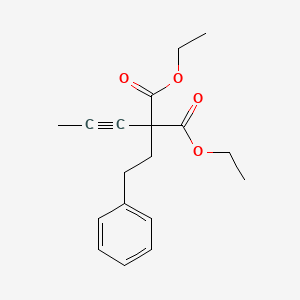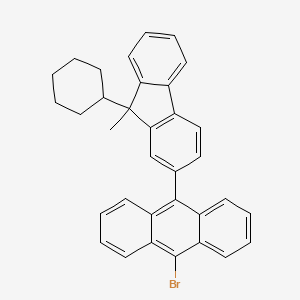
9-Bromo-10-(9-cyclohexyl-9-methyl-9H-fluoren-2-YL)anthracene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Bromo-10-(9-cyclohexyl-9-methyl-9H-fluoren-2-yl)anthracene is a complex organic compound that belongs to the class of brominated anthracenes. This compound is characterized by the presence of a bromine atom at the 9th position of the anthracene ring, and a fluorenyl group substituted with a cyclohexyl and a methyl group at the 10th position. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Bromo-10-(9-cyclohexyl-9-methyl-9H-fluoren-2-yl)anthracene typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids like aluminum chloride (AlCl3) as a catalyst and solvents such as dichloromethane (CH2Cl2) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity reagents and advanced purification techniques like column chromatography and recrystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
9-Bromo-10-(9-cyclohexyl-9-methyl-9H-fluoren-2-yl)anthracene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation to form quinones or other oxidized derivatives.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of the corresponding hydrocarbon.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Oxidation Reactions: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are often used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted anthracenes, while oxidation reactions can produce quinones .
Scientific Research Applications
9-Bromo-10-(9-cyclohexyl-9-methyl-9H-fluoren-2-yl)anthracene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in studies involving the interaction of brominated anthracenes with biological systems.
Mechanism of Action
The mechanism by which 9-Bromo-10-(9-cyclohexyl-9-methyl-9H-fluoren-2-yl)anthracene exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the fluorenyl group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. The pathways involved may include signal transduction cascades or metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- 7-Bromo-9,9-dimethyl-9H-fluoren-2-ylboronic acid
- 9-(Bromomethyl)anthracene
- Anthracene, 9-bromo-10-(9-cyclohexyl-9-methyl-9H-fluoren-2-yl)
Uniqueness
Compared to similar compounds, 9-Bromo-10-(9-cyclohexyl-9-methyl-9H-fluoren-2-yl)anthracene is unique due to its specific substitution pattern and the presence of both a cyclohexyl and a methyl group on the fluorenyl moiety. This unique structure imparts distinct electronic and steric properties, making it valuable for specialized applications in materials science and organic synthesis .
Properties
CAS No. |
817642-28-7 |
|---|---|
Molecular Formula |
C34H29Br |
Molecular Weight |
517.5 g/mol |
IUPAC Name |
9-bromo-10-(9-cyclohexyl-9-methylfluoren-2-yl)anthracene |
InChI |
InChI=1S/C34H29Br/c1-34(23-11-3-2-4-12-23)30-18-10-9-13-24(30)25-20-19-22(21-31(25)34)32-26-14-5-7-16-28(26)33(35)29-17-8-6-15-27(29)32/h5-10,13-21,23H,2-4,11-12H2,1H3 |
InChI Key |
IENPFFHKZNJNFM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=CC=CC=C2C3=C1C=C(C=C3)C4=C5C=CC=CC5=C(C6=CC=CC=C64)Br)C7CCCCC7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[(2,5-Difluorophenyl)(hydroxy)methyl]-5-fluoropyridine-3-carboxamide](/img/structure/B14209327.png)
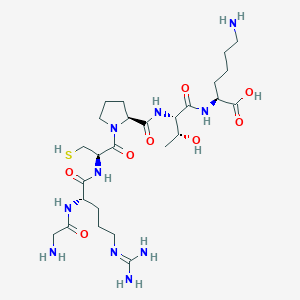
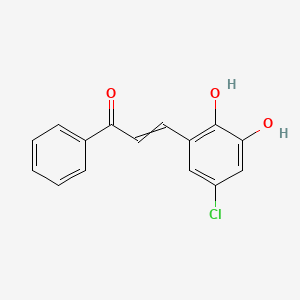
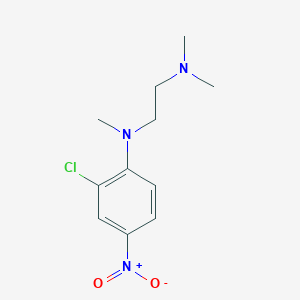
![2-({2-[(2-Formylphenyl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14209346.png)
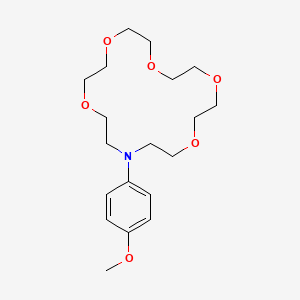
![1-[2-(4-Nitrophenyl)-4H-1,4-benzothiazin-4-yl]ethan-1-one](/img/structure/B14209351.png)
![4H-Cyclopenta[b]thiophene-5-ol, 6-amino-5,6-dihydro-, (5R,6R)-](/img/structure/B14209352.png)
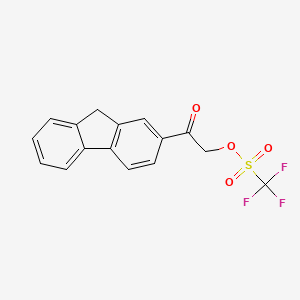
![1,2,4-Triazolo[4,3-a]pyrimidine, 5,7-dimethyl-3-(2-pyridinyl)-](/img/structure/B14209357.png)
![1,2-Bis[4-(chloromethyl)phenyl]hydrazine](/img/structure/B14209365.png)
